Methyl 7-bromo-4-chloroquinoline-6-carboxylate
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Overview
Description
Methyl 7-bromo-4-chloroquinoline-6-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 and a molecular weight of 300.54 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-4-chloroquinoline-6-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by esterification to introduce the methyl ester group. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-chloroquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Methyl 7-bromo-4-chloroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloroquinoline: A closely related compound with similar chemical properties.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Another quinoline derivative with different substituents.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole structures, showing diverse biological activities.
Uniqueness
Methyl 7-bromo-4-chloroquinoline-6-carboxylate is unique due to its specific combination of bromo, chloro, and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7BrClNO2 |
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Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 7-bromo-4-chloroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)6-4-7-9(13)2-3-14-10(7)5-8(6)12/h2-5H,1H3 |
InChI Key |
KQAKIIQMBFHKKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2C=C1Br)Cl |
Origin of Product |
United States |
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